1-Ethyl-3-methylimidazolium tetrafluoroborate is a room temperature ionic liquid characterized by its stability in air and water. It has the molecular formula and a molecular weight of approximately 197.97 g/mol. This compound is typically a light yellow liquid with a conductivity of 14.1 mS/cm at 25 °C . Its unique properties, such as low volatility and high thermal stability, make it suitable for various applications in chemistry and materials science.
The synthesis of 1-ethyl-3-methylimidazolium tetrafluoroborate can be achieved through the following method:
1-Ethyl-3-methylimidazolium tetrafluoroborate finds extensive applications across various fields:
Studies on the interactions of 1-ethyl-3-methylimidazolium tetrafluoroborate with other compounds have revealed insights into its solvation properties and hydrogen bonding capabilities. Techniques such as nuclear magnetic resonance spectroscopy have been employed to analyze its behavior in solution, demonstrating significant hydrogen bonding interactions that influence solubility and reactivity .
Several compounds share structural similarities with 1-ethyl-3-methylimidazolium tetrafluoroborate. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Methyl-3-butylimidazolium tetrafluoroborate | C_{8}H_{14}BF_{4}N_{2} | Higher viscosity; used in similar electrochemical applications |
1-Ethyl-3-methylimidazolium hexafluorophosphate | C_{6}H_{11}F_{6}N_{2} | Different anion (hexafluorophosphate); broader solubility range |
1-Ethyl-3-methylimidazolium acetate | C_{6}H_{11}N_{2}O_{2} | Acetic acid derivative; used in organic synthesis |
The uniqueness of 1-ethyl-3-methylimidazolium tetrafluoroborate lies in its specific combination of properties that make it particularly effective as an electrolyte and solvent, distinguishing it from other ionic liquids.
Anion metathesis remains the most widely adopted strategy for synthesizing 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]). This method involves two sequential steps: quaternization of 1-methylimidazole with ethyl bromide to form 1-ethyl-3-methylimidazolium bromide ([EMIM]Br), followed by anion exchange with tetrafluoroborate salts.
Quaternization:
$$
\text{1-Methylimidazole} + \text{Ethyl Bromide} \xrightarrow{\Delta, 60-70^\circ \text{C}} \text{[EMIM]Br} + \text{HBr}
$$
This exothermic reaction typically requires 24–28 hours under reflux conditions.
Anion Exchange:
$$
\text{[EMIM]Br} + \text{NaBF₄} \rightarrow \text{[EMIM][BF₄]} + \text{NaBr}
$$
Sodium tetrafluoroborate (NaBF₄) is preferred over potassium tetrafluoroborate (KBF₄) due to higher solubility in polar solvents like acetonitrile.
Parameter | Sodium Salt (NaBF₄) | Potassium Salt (KBF₄) |
---|---|---|
Reaction Time | 4–6 hours | 6–8 hours |
Yield | 85–90% | 75–80% |
Byproduct Removal | Filtration | Centrifugation |
Solvent | Acetonitrile | Water/Acetonitrile |
Post-synthesis purification involves repeated washing with diethyl ether and vacuum drying to remove residual halides.
Microwave irradiation significantly accelerates [EMIM][BF₄] synthesis by enhancing reaction kinetics through localized superheating. This method reduces synthesis time from hours to minutes while maintaining high yields.
Condition | Conventional Method | Microwave Method |
---|---|---|
Reaction Time | 24–28 hours | 5–10 minutes |
Energy Consumption | 1.2–1.5 kWh | 0.1–0.3 kWh |
Purity (¹H NMR) | 95–98% | 93–96% |
Microwave synthesis also enables solvent-free conditions, minimizing waste generation.
Solvent-free routes eliminate volatile organic compounds (VOCs) and simplify purification. These methods rely on:
Method | Time | Yield | Energy Efficiency | Environmental Impact |
---|---|---|---|---|
Anion Metathesis | 6–8 hours | 85% | Moderate | Medium (solvent use) |
Microwave-Assisted | 5–10 min | 90% | High | Low |
Solvent-Free | 2–4 hours | 88% | High | Very Low |
Irritant;Environmental Hazard